molecular formula C18H15N7O B2736249 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034604-97-0

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Número de catálogo: B2736249
Número CAS: 2034604-97-0
Peso molecular: 345.366
Clave InChI: PZXJMRUNOQCDFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C18H15N7O and its molecular weight is 345.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoxaline core, a pyrazole moiety, and an ethyl linker. These structural elements contribute to its biological activity, particularly in inhibiting various protein kinases.

The biological activity of this compound is primarily attributed to its interaction with protein kinases. The pyrazole ring plays a crucial role in binding to the ATP-binding site of these kinases, which is essential for their activation and function. Inhibition of these kinases can lead to the suppression of tumor growth and proliferation.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit potent anticancer properties. For instance, derivatives of quinoxaline have shown significant inhibitory effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Quinoxaline Derivative AHCT-1161.9
Quinoxaline Derivative BMCF-72.3
Doxorubicin (control)HCT-1163.23

These findings suggest that this compound may exhibit similar or enhanced anticancer effects due to its unique structure.

Protein Kinase Inhibition

The pyrazole scaffold is recognized for its ability to inhibit key protein kinases involved in cancer progression. For example, inhibitors targeting Akt and Aurora kinases have been developed using pyrazole derivatives as a foundational structure. The specificity and potency of these inhibitors often correlate with the structural modifications made to the pyrazole ring.

Case Study 1: Inhibition of Akt Kinase

A study highlighted the development of a pyrazole-based inhibitor that effectively targets Akt isoforms, demonstrating a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This inhibitor's design was based on optimizing the distance between the pyrazole ring and the amide nitrogen, which enhanced binding affinity to the kinase's hinge region .

Case Study 2: Antitumor Activity in Preclinical Models

In preclinical models, compounds similar to this compound exhibited significant antitumor activity against various cell lines. One study reported an IC50 value of 0.005 µM for a related compound against c-Met kinases, underscoring the potential effectiveness of this class of compounds in targeting aggressive tumors .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide as an anticancer agent. The compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival. For instance, research indicates that derivatives of quinoxaline exhibit selective inhibition of JNK (c-Jun N-terminal kinase), which is implicated in various cancer pathways .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. It has been observed to reduce pro-inflammatory cytokine production in leukocytes, suggesting its potential utility in treating inflammatory diseases . This activity may be attributed to its ability to modulate signaling pathways associated with inflammation.

Neuroprotective Effects

There is emerging evidence that this compound may provide neuroprotective benefits. Studies have indicated that compounds with similar structures can protect against neuronal damage in models of cerebral ischemia-reperfusion injury . This suggests potential applications in neurodegenerative disorders.

Case Study 1: Anticancer Efficacy

A study published in Molecules investigated the anticancer effects of various quinoxaline derivatives, including those similar to this compound. The results demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range, indicating strong anticancer potential .

Case Study 2: Anti-inflammatory Screening

In another study focusing on anti-inflammatory screening, compounds derived from the pyrazole scaffold were evaluated for their ability to inhibit cytokine release from activated macrophages. The results indicated that specific analogs exhibited a marked reduction in TNF-alpha and IL-6 levels, supporting their use as anti-inflammatory agents .

Propiedades

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c26-18(17-12-22-13-3-1-2-4-14(13)23-17)21-8-10-25-9-5-15(24-25)16-11-19-6-7-20-16/h1-7,9,11-12H,8,10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXJMRUNOQCDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.